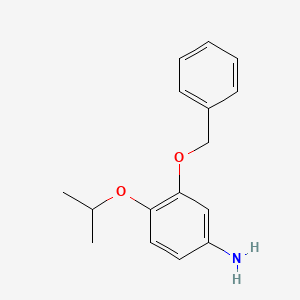

3-(Benzyloxy)-4-isopropoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Benzyloxy)-4-isopropoxyaniline is an organic compound that belongs to the class of aniline derivatives. It features a benzyl ether group and an isopropoxy group attached to the aromatic ring, making it a versatile molecule in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-isopropoxyaniline typically involves the following steps:

Nitration and Reduction: The starting material, 3-nitro-4-isopropoxyaniline, is subjected to nitration followed by reduction to introduce the amino group.

Benzylation: The amino group is then protected, and the compound undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoquinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, which can further participate in various substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Benzoquinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(Benzyloxy)-4-isopropoxyaniline and its derivatives have been investigated for their potential as pharmaceutical agents. The compound's ability to interact with biological systems makes it a candidate for drug development, particularly in targeting specific diseases.

- Cancer Therapy : Research has indicated that compounds similar to this compound can inhibit key proteins involved in cancer cell survival, such as Bcl-2. These small molecules are designed to disrupt protein-protein interactions, thereby promoting apoptosis in cancer cells . For example, the development of small-molecule inhibitors targeting MCL-1 (a member of the Bcl-2 family) has shown promise in preclinical studies, suggesting a pathway for further research into derivatives of this compound.

- Cardiovascular Applications : The compound has also been noted for its potential in treating ischemic heart diseases. Similar compounds have demonstrated the ability to inhibit Na+/Ca2+ exchange systems, which can prevent cellular injury during ischemic events . This suggests that this compound could be explored for cardiovascular protective therapies.

Synthetic Organic Chemistry

The versatility of this compound makes it valuable in synthetic organic chemistry. Its functional groups allow for various chemical reactions, enabling the synthesis of other complex molecules.

- Building Block for Synthesis : The compound can serve as a precursor for synthesizing more complex structures. For instance, it can be modified through alkylation or acylation reactions to produce derivatives with enhanced biological activity or altered pharmacokinetic properties .

- Method Development : Researchers have utilized this compound in developing new synthetic methods that improve yields or reduce the number of steps required in chemical synthesis. This application is crucial for streamlining drug development processes and reducing costs associated with synthesizing pharmaceutical compounds.

Materials Science

In addition to its biological applications, this compound is explored in materials science for its potential use in creating novel materials with specific properties.

- Polymer Chemistry : The compound's structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research into polymer composites containing similar anilines has shown improvements in strength and durability, indicating a pathway for future studies involving this compound .

- Nanotechnology : There is ongoing research into using anilines as components in nanomaterials. The unique electronic properties of compounds like this compound may lead to applications in electronic devices or sensors due to their conductivity and stability .

Case Studies and Research Findings

Several studies highlight the importance and applicability of this compound:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-isopropoxyaniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but differs in the aromatic ring structure.

4-Isopropoxyaniline: Lacks the benzyloxy group but has a similar isopropoxy substitution.

Uniqueness: 3-(Benzyloxy)-4-isopropoxyaniline is unique due to the presence of both benzyloxy and isopropoxy groups, which confer distinct chemical properties and reactivity. This dual substitution pattern allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name |

3-phenylmethoxy-4-propan-2-yloxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-12(2)19-15-9-8-14(17)10-16(15)18-11-13-6-4-3-5-7-13/h3-10,12H,11,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXYRSNSGVBAOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)N)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.